

solubility profile of 2-Phenyl-2-imidazoline in various solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenyl-2-imidazoline

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Solubility Profile of 2-Phenyl-2-imidazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the known solubility characteristics of **2-Phenyl-2-imidazoline** (CAS: 936-49-2), a compound utilized as a crosslinker and accelerator in epoxy resin systems. Due to the limited availability of public quantitative data, this document focuses on presenting the established solubility information and outlines a standard experimental protocol for its determination. The guide is intended to serve as a foundational resource for professionals requiring solubility data for formulation, analytical method development, and quality control purposes.

Introduction

2-Phenyl-2-imidazoline, also known as 4,5-Dihydro-2-phenyl-1H-imidazole, is a solid, off-white powder with the chemical formula $C_9H_{10}N_2$.^[1] It functions primarily as a low-temperature fast hardener in epoxy systems and as an accelerator for dicyandiamide or hybrid systems.^[1] ^[2] Understanding its solubility in various solvents is critical for its application, formulation, and in process chemistry. This guide compiles the available solubility data and presents a standardized methodology for further experimental determination.

Physicochemical Properties

A summary of key physicochemical properties for **2-Phenyl-2-imidazoline** is provided below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ N ₂	[1]
Molecular Weight	146.19 g/mol	[1]
Appearance	Off-white to light yellow powder/flakes	[1][3]
Melting Point	98 – 102 °C	[1][2]
pKa	9.95 ± 0.40 (Predicted)	[4]
log Pow	2.45 @ 25 °C	[2][5]

Solubility Data

The publicly available quantitative solubility data for **2-Phenyl-2-imidazoline** is limited. The following table summarizes the known qualitative and quantitative information.

Solvent	Type	Solubility	Conditions	Reference
Water	Aqueous	11 g/L	20 °C, pH 11.3	[1][2][3][5]
Alcohols	Organic	Soluble	Not Specified	[1]
Organic Solvents	Organic	Soluble	Not Specified	

Note: Some sources qualitatively describe the compound as "soluble" in water without providing quantitative values.[6][7] One source makes a contradictory claim of it being "insoluble in water," highlighting the need for reliance on specific quantitative data.[1]

Standard Experimental Protocol for Solubility Determination

The following section details a generalized but comprehensive protocol for determining the thermodynamic solubility of a solid compound like **2-Phenyl-2-imidazoline** using the Shake-

Flask Method, which is a widely accepted standard for generating reliable solubility data.

Objective: To determine the equilibrium solubility of **2-Phenyl-2-imidazoline** in a selected solvent at a constant temperature.

Materials:

- **2-Phenyl-2-imidazoline** (solid, high purity)
- Solvent of interest (e.g., water, ethanol, acetone)
- Analytical balance
- Glass vials with screw caps
- Constant temperature shaker bath or incubator
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE or appropriate material)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

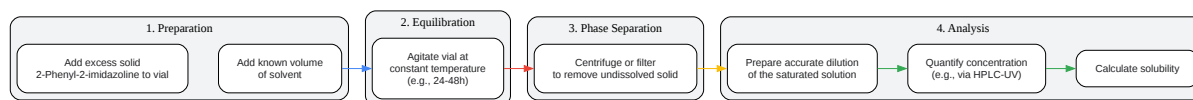
Methodology:

- Preparation of a Saturated Solution:
 - Add an excess amount of solid **2-Phenyl-2-imidazoline** to a glass vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
 - Accurately add a known volume of the chosen solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaker bath set to a constant temperature (e.g., 25 $^{\circ}\text{C}$).

- Agitate the vials for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is common, but the optimal time should be determined experimentally by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[5]
- Phase Separation:
 - Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
 - To separate the saturated solution from the excess solid, either centrifuge the vial at the same constant temperature or carefully filter an aliquot of the supernatant using a syringe filter.[5][8] This step must be performed carefully to avoid temperature changes that could alter the solubility.
- Quantification:
 - Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
 - Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of **2-Phenyl-2-imidazoline**. [5][7]
 - A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.
- Calculation:
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the solubility, typically in units of g/L or mg/mL.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.



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Caption: Workflow for the Shake-Flask Method of solubility determination.

Conclusion

While **2-Phenyl-2-imidazoline** is noted to be soluble in water and alcohols, specific quantitative data across a broad range of common organic solvents is not readily available in public literature. For professionals in research and drug development, the most reliable path forward is the experimental determination of solubility in the solvent systems relevant to their specific application. The shake-flask method detailed in this guide provides a robust and standardized framework for generating the necessary data to support formulation and development activities.

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- To cite this document: BenchChem. [solubility profile of 2-Phenyl-2-imidazoline in various solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199978#solubility-profile-of-2-phenyl-2-imidazoline-in-various-solvents>]

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